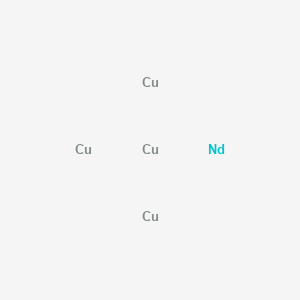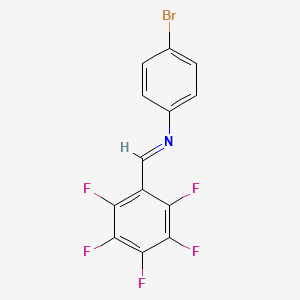![molecular formula C11H13Cl4NO B14430758 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol CAS No. 82147-12-4](/img/structure/B14430758.png)
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is an organic compound characterized by the presence of four chlorine atoms and a diethylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol typically involves the chlorination of a phenol derivative followed by the introduction of the diethylamino group. One common method is as follows:
Chlorination: The phenol derivative is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces the chlorine atoms at the 2, 3, 4, and 5 positions of the phenol ring.
Aminomethylation: The chlorinated phenol is then reacted with diethylamine in the presence of a suitable catalyst, such as formaldehyde, to introduce the diethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of the phenol derivative are chlorinated using industrial chlorination equipment.
Large-Scale Aminomethylation: The chlorinated product is then subjected to aminomethylation using diethylamine and formaldehyde in industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the phenol ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dechlorinated phenol derivatives.
Substitution Products: Phenol derivatives with substituted functional groups.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and diethylamino group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of microbial growth or modulation of biochemical pathways in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachlorophenol: Lacks the diethylamino group, making it less versatile in certain applications.
2,3,4,5-Tetrachloro-6-methylphenol: Contains a methyl group instead of the diethylamino group, resulting in different chemical properties.
2,3,4,5-Tetrachloro-6-aminomethylphenol: Contains an aminomethyl group, which may have different reactivity compared to the diethylamino group.
Uniqueness
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is unique due to the presence of both the diethylamino group and multiple chlorine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
82147-12-4 |
|---|---|
Formule moléculaire |
C11H13Cl4NO |
Poids moléculaire |
317.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H13Cl4NO/c1-3-16(4-2)5-6-7(12)8(13)9(14)10(15)11(6)17/h17H,3-5H2,1-2H3 |
Clé InChI |
GHVPZCDUFVSLTC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

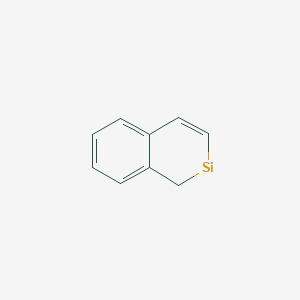

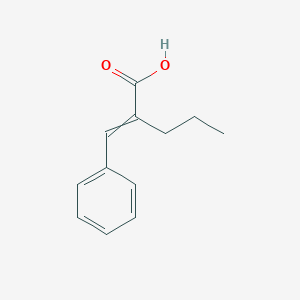
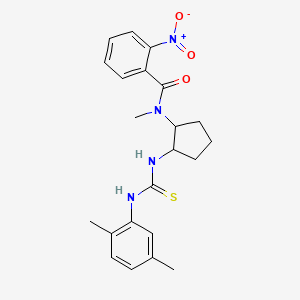
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
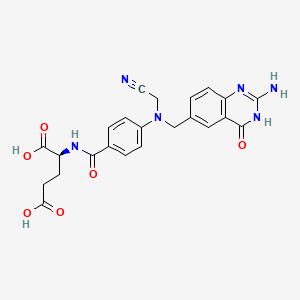
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
